molecular formula C11H9BrClNO2 B1454803 ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate CAS No. 1073494-43-5

ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate

Cat. No.: B1454803
CAS No.: 1073494-43-5
M. Wt: 302.55 g/mol
InChI Key: BEFZOMDMBVEJLO-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) to afford 4-(methoxymethyl)-2-methylindole .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For example, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe resulted in 7-bromo-4-(methoxymethyl)-2-methylindole . This reaction is an example of nucleophilic substitution.

Scientific Research Applications

Synthesis of Intermediates

Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of complex molecules. It's used in the development of cilastatin intermediates, highlighting its importance in simplifying synthesis processes and improving yields through strategic raw material selection and reaction condition optimization (Chen Xin-zhi, 2006). Similarly, its role in the synthesis of pyrazole and pyridinyl derivatives, as an intermediate, underscores its versatility in creating compounds with potential biological activities (Ji Ya-fei, 2009).

Novel Synthetic Methodologies

The compound is utilized in the development of new synthetic methodologies, such as the ligand-free copper-catalyzed condensation/coupling/deformylation processes. This approach is notable for its efficiency in synthesizing indole-2-carboxylic esters from halogenated substrates under mild conditions, showcasing the compound's utility in facilitating novel organic transformations (Q. Cai et al., 2009).

Antimicrobial and Antiproliferative Activities

This compound derivatives have been explored for their potential antimicrobial and anti-inflammatory properties. For instance, derivatives have shown promising activity against various bacterial strains, indicating their potential as leads for the development of new antimicrobial agents (B. Narayana et al., 2009). Furthermore, their evaluation against hepatitis B virus (HBV) highlights their potential in antiviral research, with certain derivatives exhibiting significant inhibition of HBV DNA replication (H. Chai et al., 2006).

Structural and Mechanistic Insights

Research on this compound also extends to understanding the structural and mechanistic aspects of its reactions. Studies involving crystal structure analysis and Hirshfeld surface analysis provide valuable insights into the molecular configurations and intermolecular interactions of its derivatives, facilitating the design of molecules with optimized properties (D. Geetha et al., 2017).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of ongoing research .

Biochemical Analysis

Biochemical Properties

Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases . These interactions can modulate immune responses and inflammatory processes, making this compound a potential candidate for therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For instance, indole derivatives have been shown to inhibit IDO, an enzyme involved in tryptophan metabolism, thereby affecting immune responses . Additionally, this compound may influence gene expression by interacting with transcription factors or signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize within the nucleus, mitochondria, or endoplasmic reticulum, where they can modulate various cellular processes.

Properties

IUPAC Name

ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFZOMDMBVEJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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